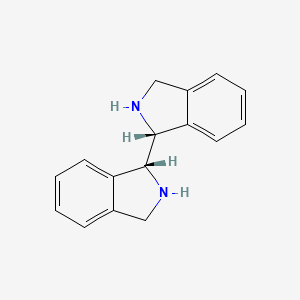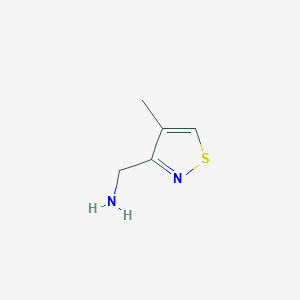
(4-Methylisothiazol-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylisothiazol-3-yl)methanamine is an organic compound with the molecular formula C5H8N2S. It is a colorless to pale yellow liquid with a pungent odor. This compound is soluble in water and many organic solvents. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylisothiazol-3-yl)methanamine typically involves multi-step reactions starting from readily available raw materials. One common method involves the reaction of 4-methylisothiazole with formaldehyde and ammonia under controlled conditions to yield the desired product. The reaction conditions often include moderate temperatures and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and high yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using distillation or crystallization techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Methylisothiazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
(4-Methylisothiazol-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-Methylisothiazol-3-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition of microbial growth or other biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the disruption of cellular processes in microorganisms.
Comparaison Avec Des Composés Similaires
(4-Methylisothiazol-3-yl)methanol: Similar in structure but with a hydroxyl group instead of an amino group.
(4-Methylisothiazol-3-yl)acetic acid: Contains a carboxyl group instead of an amino group.
(4-Methylisothiazol-3-yl)ethylamine: Similar structure with an ethyl group attached to the amino group.
Uniqueness: (4-Methylisothiazol-3-yl)methanamine is unique due to its specific functional group arrangement, which imparts distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C5H8N2S |
|---|---|
Poids moléculaire |
128.20 g/mol |
Nom IUPAC |
(4-methyl-1,2-thiazol-3-yl)methanamine |
InChI |
InChI=1S/C5H8N2S/c1-4-3-8-7-5(4)2-6/h3H,2,6H2,1H3 |
Clé InChI |
UGNUMRUTSFHFPZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSN=C1CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


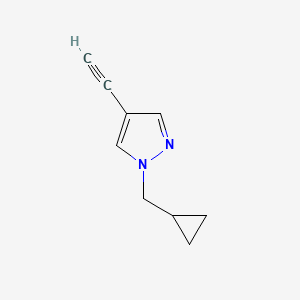
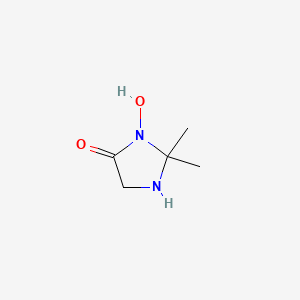

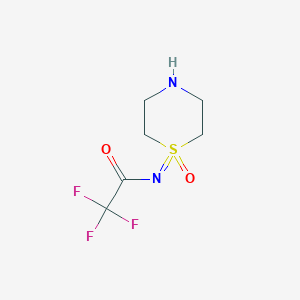
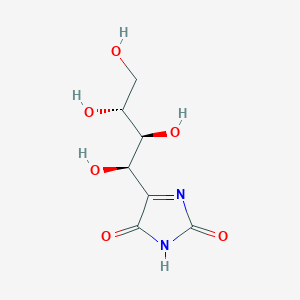
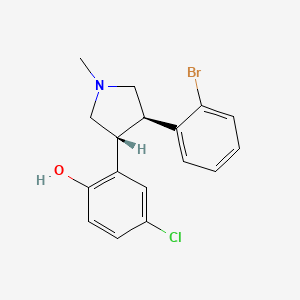
![Difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-yl]methanol](/img/structure/B12823538.png)
![N-[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpiperazine-1-carboxamide;hydrochloride](/img/structure/B12823546.png)
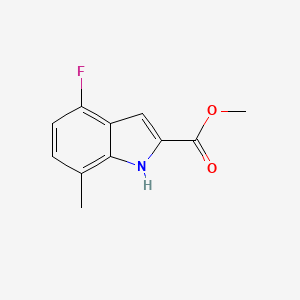
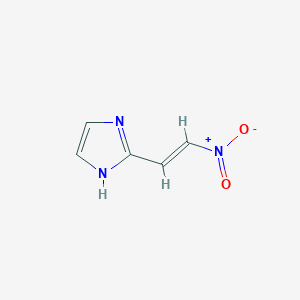
![4-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid](/img/structure/B12823567.png)
![1,3-Di([2,2'-bipyridin]-6-yl)benzene](/img/structure/B12823575.png)

